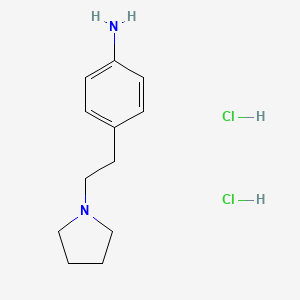

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride

Description

Chemical Classification and Nomenclature

Classification

- Primary Class : Aniline derivative with a pyrrolidine substituent.

- Functional Groups :

- Aromatic Amine : Phenylamine core (C6H5NH2).

- Pyrrolidine Moiety : A five-membered saturated nitrogen-containing heterocycle.

- Ether Linkage : Connects the pyrrolidine ethyl group to the aniline ring.

- Salt Form : Dihydrochloride, enhancing solubility and stability.

Nomenclature

| Attribute | Value |

|---|---|

| IUPAC Name | 4-(2-Pyrrolidin-1-ylethyl)aniline dihydrochloride |

| SMILES | C1CCN(C1)CCC2=CC=C(C=C2)N.Cl.Cl |

| Molecular Formula | C12H20Cl2N2O |

| Molecular Weight | 279.20 g/mol |

Historical Context of Phenylamine and Pyrrolidine Chemistry

Phenylamine Precursors

Aniline derivatives, such as phenylamine, have been pivotal in industrial and pharmaceutical chemistry since the 19th century. Early synthesis involved coal tar distillation, yielding compounds like benzene and nitrobenzene. Modern applications include polyurethane precursors and anticancer agents.

Pyrrolidine Derivatives

Pyrrolidine (C4H9N), a cyclic secondary amine, gained prominence in drug design due to its role in bioactive molecules like nicotine and proline. Its incorporation into aniline derivatives often aims to modulate lipophilicity, metabolic stability, or receptor binding.

Structural Significance in Chemical Research

Key Structural Features

- Aniline Core : Electron-rich aromatic ring with a primary amine group, enabling electrophilic substitution and hydrogen bonding.

- Pyrrolidine Ethyl Group :

- Conformational Flexibility : The pyrrolidine ring allows for diverse spatial arrangements.

- Lipophilic Enhancement : The ethyl linker improves membrane permeability.

- Dihydrochloride Salt :

- Protonation Sites : Two chloride ions counterbalance the protonated amine groups, enhancing water solubility.

Synthetic Utility

The compound serves as an intermediate in synthesizing:

Relationship to Other Aniline-Pyrrolidine Derivatives

Comparative Analysis

Functional Diversity

Salt Chemistry of Dihydrochlorides

Advantages of Salt Formation

- Solubility : Enhanced aqueous solubility for biological systems.

- Stability : Reduced hygroscopicity and oxidation susceptibility.

Synthetic Pathway

- Free Base Synthesis :

- React 4-nitrophenol with 2-(pyrrolidin-1-yl)ethylamine under reductive amination.

- Salt Formation :

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | 314.9°C (aniline parent) | |

| Refractive Index | 1.58 (aniline derivative) |

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;;/h3-6H,1-2,7-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAUACRELENOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution Using Pyrrolidine Derivatives

One common method involves nucleophilic substitution reactions where a halogenated ethyl-phenylamine derivative reacts with pyrrolidine or its derivatives under basic conditions.

-

- Pyrrolidine or substituted pyrrolidines.

- Base such as cesium carbonate.

- Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures typically range from 0 °C to 90 °C.

- Reaction times vary from several hours to overnight.

-

A reaction of 2-chloro-4-fluoro-5-nitrotoluene with 2-(pyrrolidin-1-yl)ethanol in the presence of cesium carbonate in DMF at 50 °C results in substitution and formation of the desired intermediate with yields up to 87%.

-

- Filtration and washing with ethyl acetate or water.

- Extraction with ethyl acetate or acyl acetate.

- Drying over sodium sulfate.

- Purification by column chromatography using silica gel and eluents such as dichloromethane/methanol mixtures.

| Parameter | Details |

|---|---|

| Base | Cesium carbonate |

| Solvent | DMF, THF |

| Temperature | 0 °C to 90 °C |

| Reaction Time | Several hours to overnight |

| Yield Range | 42% to 87% |

| Purification | Column chromatography (silica gel) |

Reduction and Functional Group Transformations

Reduction of ester derivatives to aldehydes using sodium bis(2-methoxyethoxy)aluminumhydride or similar hydride reagents is a key step in some synthetic sequences.

Reaction temperatures for reductions range from 0 °C to -78 °C, with solvents such as diethyl ether, THF, dioxane, or toluene.

Bases used in related steps include pyrrolidine, morpholine, piperidine, and potassium t-butoxide.

Protection and Deprotection Strategies

Boc (t-butoxycarbonyl) protection of amines is employed to improve selectivity and purification efficiency.

Protected intermediates such as pyrrolidine-2-carboxylate derivatives are synthesized and later deprotected under acidic conditions (e.g., treatment with 1 N hydrochloric acid in THF at room temperature).

Salt Formation

The free base 4-(2-pyrrolidin-1-yl-ethyl)-phenylamine is converted to the dihydrochloride salt by reaction with hydrochloric acid in solvents like tetrahydrofuran or acetonitrile.

This step is typically carried out at room temperature with stirring until complete salt formation.

Representative Reaction Conditions and Yields

Summary and Recommendations

The most effective preparation methods for 4-(2-pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride involve nucleophilic substitution of halogenated phenylamine derivatives with pyrrolidine under basic conditions, followed by salt formation.

Protection/deprotection strategies using Boc groups enhance synthetic selectivity and purification.

Reduction steps to modify functional groups are performed under controlled low-temperature conditions with hydride reagents.

Purification by column chromatography is essential to obtain high purity products.

Industrial scale synthesis benefits from avoiding hazardous intermediates and optimizing reaction conditions for safety, yield, and cost.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at both the aromatic amine and pyrrolidine groups:

-

Aromatic amine oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions to form nitroso or nitro derivatives.

-

Pyrrolidine oxidation : Forms pyrrolidine N-oxide when treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

Table 1: Oxidation Reaction Conditions and Products

Reduction Reactions

Reductive processes primarily target intermediates or modified forms of the compound:

-

Catalytic hydrogenation : Reduces nitroso derivatives (generated via oxidation) back to the parent amine using H₂ and palladium on carbon (Pd/C).

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the pyrrolidine ring .

Substitution Reactions

The aromatic amine group participates in electrophilic substitution:

-

Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions with phenols or arylamines to generate azo dyes .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to produce N-alkylated derivatives .

Table 2: Substitution Reaction Parameters

Acylation and Protection

The primary amine undergoes acylation for functionalization or protection:

-

Acetylation : Reacts with acetic anhydride ((CH₃CO)₂O) in pyridine to form N-acetyl derivatives .

-

Boc protection : Uses di-tert-butyl dicarbonate (Boc₂O) in THF with a catalytic base to generate tert-butoxycarbonyl (Boc)-protected amine .

Acid-Base Reactivity

As a dihydrochloride salt, the compound releases free base in alkaline conditions:

-

Deprotonation : Treatment with NaOH (1M) liberates 4-(2-pyrrolidin-1-yl-ethyl)-phenylamine, enhancing nucleophilicity for subsequent reactions .

Complexation and Coordination

The pyrrolidine nitrogen acts as a ligand in metal coordination:

Applications De Recherche Scientifique

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and protein interactions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride and its analogs:

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride | 265654-78-2 | Pyrrolidinylethyl | 279.16 | High (water) | Pharmaceutical synthesis |

| 4-(Piperidin-1-ylmethyl)aniline | 92259-85-3 | Piperidinylmethyl | 190.28 (free base) | Moderate | Organic synthesis |

| 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | 611225-86-6 | Methylpiperazinylmethyl | 249.80 (free base) | High (salt form) | Drug development |

| Isoindolin-4-amine dihydrochloride | 70261-82-4 | Isoindoline core | 189.06 (free base) | High (salt form) | Neurological research |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | Pyridine-pyrrolidine | 236.14 | High (water) | Optoelectronic materials |

Key Observations:

Ring Size and Nitrogen Content: The pyrrolidine group (5-membered ring, one nitrogen) in the target compound contrasts with piperidine (6-membered, one nitrogen) or piperazine (6-membered, two nitrogens) in analogs. Piperazine derivatives exhibit higher basicity and hydrogen-bonding capacity, influencing receptor interactions .

Linker Groups :

- The ethyl linker in the target compound provides greater conformational flexibility compared to methyl or direct ring attachments in analogs like 4-(Piperidin-1-ylmethyl)aniline .

Salt Forms :

Physicochemical and Functional Properties

Thermal Stability :

- Dihydrochloride salts generally decompose at elevated temperatures (>200°C). For example, 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride decomposes at ~250°C , suggesting similar stability for the target compound.

- Free bases (e.g., 4-(Piperidin-1-ylmethyl)aniline) exhibit lower thermal stability due to the absence of ionic interactions .

Optoelectronic Behavior :

- Azomethines with triphenylamine cores () demonstrate that nitrogen-containing substituents like pyrrolidine enhance electron-donating capacity, relevant for solar cell applications. The target compound’s pyrrolidine-ethyl group may similarly influence charge transport in materials science .

Activité Biologique

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a phenylamine core substituted with a pyrrolidine moiety, which contributes to its biological properties. Understanding the structure is crucial for exploring its interactions with biological targets.

Research indicates that the compound exhibits various mechanisms of action, including:

- Kinase Inhibition : Certain derivatives of pyrrolidine have shown selective inhibition against kinases such as CK1, which is implicated in several cellular processes including circadian rhythm regulation and cancer progression .

- Antimicrobial Activity : Compounds structurally related to 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine have demonstrated significant antibacterial and antifungal activities. For instance, studies on pyrrolidine derivatives have reported minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria .

Antibacterial Activity

In vitro assays have been conducted to evaluate the antibacterial efficacy of pyrrolidine derivatives. The results are summarized in Table 1 below:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 |

| PA-1 | Escherichia coli | 0.025 |

| PA-2 | Bacillus subtilis | 4.69 |

| PA-3 | Pseudomonas aeruginosa | 13.40 |

These findings suggest that modifications to the pyrrolidine ring can enhance antimicrobial properties, with specific substituents playing a critical role in activity .

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, certain compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on CK1 Inhibition : A study reported that specific pyrrolidine derivatives exhibited nanomolar activity against CK1 isoforms, suggesting potential applications in cancer therapy due to their role in cell cycle regulation .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of pyrrolidine-based compounds, revealing that some derivatives effectively inhibited bacterial growth within hours, indicating rapid action which is beneficial for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that:

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity against certain bacterial strains.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring significantly affect both potency and selectivity towards biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.